molecular formula C17H18N2O B2545877 N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide CAS No. 338761-98-1

N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Cat. No. B2545877
M. Wt: 266.344
InChI Key: YGRJNYNWWZJPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several papers describe the synthesis of compounds closely related to "N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide." For instance, a one-pot synthesis method for 3-hydroxyquinolin-2(1H)-one compounds from N-phenylacetoacetamide derivatives is detailed, involving PhI(OCOCF3)2-mediated α-hydroxylation and H2SO4-promoted intramolecular cyclization . Another study reports the synthesis of an anilidoquinoline derivative with therapeutic potential against Japanese encephalitis, showcasing the antiviral and antiapoptotic effects of such compounds . Additionally, novel syntheses of 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines via photochemically induced cyclization of related acetamides are presented . These methods highlight the versatility of synthetic approaches for tetrahydroisoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques. For example, a compound synthesized by Sonogashira cross-coupling was fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . The structure of a 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile was confirmed by X-ray diffraction . These studies demonstrate the importance of thorough structural characterization in understanding the properties of these molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions involving tetrahydroisoquinoline derivatives. For instance, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involves reactions with substituted benzyl amines, which are key intermediates for further synthesis of tetrahydroisoquinolines . Another study outlines the iodine-mediated cyclization of (Z)-3-amino-3-(2-vinylphenyl)propenamides to produce (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides . These reactions are crucial for constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. While the papers do not directly address the properties of "N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide," they provide insights into related compounds. For example, the lactam form of 4-phenylquinolin-2(1H)-one derivatives is suggested by comparing IR and NMR data . These properties are essential for understanding the behavior of these compounds in biological systems and their potential pharmaceutical applications.

Scientific Research Applications

Synthesis and Antimalarial Activity

Research has explored the synthesis and antimalarial activity of compounds related to N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide. For instance, a study detailed the preparation and evaluation of derivatives with significant antimalarial potency against Plasmodium berghei in mice. These findings encourage further clinical trials of these compounds in humans due to their excellent activity against resistant strains of parasites and potential for extended protection against infection after oral administration (Werbel et al., 1986).

Structural Aspects and Properties

Another aspect of research involves the structural analysis and properties of compounds structurally similar to N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide. Studies have shown how these compounds form salts and inclusion compounds with interesting fluorescent properties upon interaction with certain acids or guests, which might have implications in materials science (Karmakar et al., 2007).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory activities of quinazolinyl acetamide derivatives has demonstrated the potential of these compounds in medical applications. One study synthesized novel compounds that showed potent analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Alagarsamy et al., 2015).

Antiproliferative Activities

Certain N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some derivatives demonstrated specific cytotoxicity against nasopharyngeal carcinoma cell lines without affecting peripheral blood mononuclear cells, indicating their potential in cancer therapy (Chen et al., 2013).

Future Directions

The future directions for the research and development of THIQ analogs, including “N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide”, involve the exploration of their diverse biological activities against various infective pathogens and neurodegenerative disorders . This includes the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9,16,18H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRJNYNWWZJPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.